molecular formula C15H14BrN7O B2429489 N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448066-43-0

N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2429489
CAS No.: 1448066-43-0
M. Wt: 388.229
InChI Key: PNPNCWODFQDAGU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H14BrN7O and its molecular weight is 388.229. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-bromophenyl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN7O/c1-22-13-12(20-21-22)14(18-8-17-13)23-6-9(7-23)15(24)19-11-4-2-3-10(16)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNCWODFQDAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}BrN7_7O
  • Molecular Weight : 388.22 g/mol
  • CAS Number : 1448066-43-0

The presence of the triazole and azetidine moieties in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Triazole Derivative : The initial step involves the synthesis of a triazole derivative from 3-bromobenzoic acid through multi-step reactions including hydrazide formation and cyclization.
  • Coupling Reaction : The triazole derivative is then coupled with azetidine derivatives to yield the final product.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Triazole-containing compounds have also been evaluated for their anticancer activities. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines. The specific activity of this compound needs to be assessed through cell viability assays and apoptosis studies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is evidence suggesting that triazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Antioxidant Activity : A study evaluating thieno[2,3-c]pyrazole compounds showed significant antioxidant effects against oxidative stress in fish erythrocytes. This suggests that triazole derivatives may also possess protective effects against oxidative damage in human cells.
    Compound TypeControlToxicity (4-nonylphenol)With Amino-Carboxamide
    Altered Erythrocytes %1 ± 0.340.3 ± 4.8712 ± 1.03
  • Pharmacological Screening : Various derivatives of triazoles have been screened for their pharmacological properties, revealing a spectrum of activities including antibacterial and antifungal effects.

Scientific Research Applications

Biological Activities

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with triazole and pyrimidine moieties often demonstrate anticancer properties. For instance, derivatives of triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Triazole derivatives are known to interact with microbial enzymes and disrupt cell wall synthesis, making them effective against various pathogens .
  • Antiviral Effects :
    • Preliminary studies suggest that the compound may possess antiviral properties, potentially inhibiting viral replication by interfering with viral enzymes or cellular pathways essential for viral entry and replication .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Anticancer Research :
    • A study demonstrated that a related triazole-pyrimidine compound showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance activity against specific types of cancer cells .
  • Antimicrobial Testing :
    • In vitro assays revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide?

Methodological Answer:

  • Step 1: Synthesize the triazolo-pyrimidine core via cyclocondensation of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with a suitable carbonyl source (e.g., ethyl chloroformate) under reflux in anhydrous THF.
  • Step 2: Functionalize the azetidine ring by coupling the triazolo-pyrimidine intermediate with azetidine-3-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF.
  • Step 3: Introduce the 3-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in toluene at 80–100°C.
  • Optimization: Apply statistical experimental design (e.g., factorial design) to screen reaction parameters (temperature, solvent, catalyst loading) and reduce trial-and-error approaches .

Key Challenges:

  • Regioselectivity during triazolo-pyrimidine formation.
  • Purification of intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane).

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis:
  • Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and triazolo-pyrimidine protons (δ 8.0–9.5 ppm).

  • 15N^{15}N-NMR or HSQC can resolve overlapping signals in the triazole moiety.

    • X-ray Crystallography:
  • Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze the azetidine ring puckering and bromophenyl dihedral angles to confirm stereoelectronic properties .

    • Mass Spectrometry:
  • High-resolution ESI-MS (positive mode) to verify molecular weight (expected [M+H]⁺ ~470–475 Da).

    Validation: Cross-reference with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational methods predict the reactivity and target-binding modes of this compound?

Methodological Answer:

  • Quantum Chemical Calculations:
  • Perform reaction path searches (e.g., IRC analysis) to identify transition states for triazolo-pyrimidine ring formation using Gaussian 16 with B3LYP/6-31G(d) basis sets .

    • Molecular Docking:
  • Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Focus on the azetidine carboxamide’s hydrogen-bonding potential and bromophenyl’s hydrophobic interactions.

    • MD Simulations:
  • Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments. Analyze RMSD and ligand-protein contact maps.

    Contradiction Handling: If computational predictions conflict with experimental IC₅₀ data, re-examine protonation states or solvation models .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Variable Control:
  • Standardize assay conditions (e.g., ATP concentration in kinase assays, pH, temperature).
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding.
    • Data Analysis:
  • Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% affecting solubility).
  • Use Bayesian statistics to quantify uncertainty in EC₅₀ measurements .
    • Reproducibility:
  • Share raw datasets and protocols via repositories like Zenodo to enable meta-analysis.

Q. What strategies enable regioselective functionalization of the triazolo-pyrimidine core?

Methodological Answer:

  • Protecting Groups:
  • Temporarily block the azetidine nitrogen with a Boc group to direct electrophilic substitution to the pyrimidine C5 position.
    • Catalytic Systems:
  • Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with directing groups like pyridine) for selective halogenation or cross-coupling .
    • Oxidative Methods:
  • Employ iodine(III) reagents (e.g., PhI(OAc)₂) for oxidative cyclization to install aryl groups without side reactions .

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